N-(tert-Butyl)hydroxylamine acetate
Overview
Description
N-(tert-Butyl)hydroxylamine acetate: is a derivative of hydroxylamine, characterized by its thioesterase-mimetic and antioxidant properties . This compound is often used in various chemical and biological studies due to its unique characteristics.
Mechanism of Action
Target of Action
N-(tert-Butyl)hydroxylamine acetate (NtBuHA acetate) primarily targets thioester bonds between palmitate and protein . This interaction plays a crucial role in the regulation of protein function and localization.
Mode of Action
NtBuHA acetate operates through a hydroxylamine-mediated chemical reaction . This reaction cleaves the thioester bonds between palmitate and protein, leading to significant changes in the protein’s function and localization .
Biochemical Pathways
The cleavage of thioester bonds affects the palmitoylation of proteins . Palmitoylation is a critical post-translational modification that regulates protein trafficking and function. By influencing this process, NtBuHA acetate can modulate various biochemical pathways and their downstream effects.
Result of Action
The action of NtBuHA acetate leads to a decrease in the palmitoylation of proteins . This can affect the surface expression of certain receptors, such as AMPA receptors , and influence synaptic transmission .
Biochemical Analysis
Biochemical Properties
N-(tert-Butyl)hydroxylamine acetate plays a significant role in biochemical reactions, particularly in the context of spin trapping of short-lived radicals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties play a crucial role in mitigating oxidative stress within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a mitochondrial antioxidant . It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to protect cells from oxidative damage is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as mitochondria . Targeting signals and post-translational modifications direct the compound to these compartments, affecting its activity and function. Understanding its subcellular localization is important for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(tert-Butyl)hydroxylamine acetate can be synthesized through the reaction of tert-butylhydroxylamine with acetic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent and allowed to react at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)hydroxylamine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones.
Reduction: It can be reduced to form hydroxylamines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of hydroxylamines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(tert-Butyl)hydroxylamine acetate is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for free radicals.
Biology: Studied for its effects on enzyme activity, particularly cathepsin D.
Medicine: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Used in the preparation of various chemical intermediates and as a stabilizer in polymer chemistry.
Comparison with Similar Compounds
- Hydroxylamine hydrochloride
- tert-Butylhydroxylamine
- O-Phenylhydroxylamine
Comparison: N-(tert-Butyl)hydroxylamine acetate is unique due to its combined thioesterase-mimetic and antioxidant properties. Unlike hydroxylamine hydrochloride, which is primarily used as a reducing agent, this compound has broader applications in both chemical and biological research. Its tert-butyl group also provides steric hindrance, making it more stable compared to other hydroxylamine derivatives .
Properties
IUPAC Name |
acetic acid;N-tert-butylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZLVSWEOXOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180008 | |
Record name | tert-Butylhydroxylamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253605-31-1 | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253605-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylhydroxylamine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylhydroxylamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLHYDROXYLAMINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(tert-Butyl)hydroxylamine acetate used in the synthesis of complex molecules?
A1: this compound serves as a crucial precursor in the synthesis of nitrones, particularly those incorporating a tert-butyl group for enhanced stability or steric control. [, ] The acetate group facilitates the condensation reaction with aldehydes, leading to the formation of the C=N bond characteristic of nitrones.
Q2: What is the significance of the synthesized nitrone-based pincer ligand mentioned in the research?
A2: The research highlights the synthesis of a novel nitrone-based pincer ligand from this compound and 2,6-pyridinedicarboxaldehyde. [] This ligand exhibits exceptional capabilities in forming a stable cationic ruthenium pincer complex. The resulting complex, featuring a distorted octahedral coordination environment around the ruthenium center, demonstrates outstanding catalytic activity in transfer hydrogenation reactions. [] This discovery underscores the potential of this compound in generating highly effective catalysts for important chemical transformations.
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